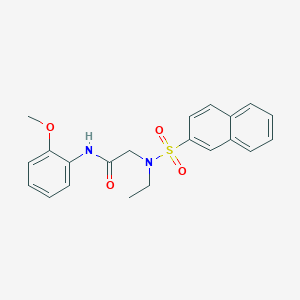
5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride
Vue d'ensemble
Description
The compound “5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride” is a pyridinol derivative. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a hydroxyl (-OH) group. In this case, the pyridine ring is also substituted with a chloromethyl (-CH2Cl), a methoxymethyl (-CH2OCH3), and a methyl (-CH3) group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various substituents likely affecting the overall shape and properties of the molecule. The presence of the hydroxyl, chloromethyl, methoxymethyl, and methyl groups would provide sites for potential reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, in general, the hydroxyl group could be involved in reactions such as esterification or dehydration. The chloromethyl group could undergo nucleophilic substitution reactions, and the methoxymethyl group could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the aromatic pyridine ring could affect its solubility, boiling point, and melting point .Mécanisme D'action
Safety and Hazards
As with any chemical, handling “5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include risks associated with handling chlorinated compounds or methoxymethyl ethers .
Propriétés
IUPAC Name |
5-(chloromethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-6-9(12)8(5-13-2)7(3-10)4-11-6;/h4,12H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFXAONRLFEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3505974.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3505977.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-cyclopentylglycinamide](/img/structure/B3505984.png)
![2-[(3-nitrobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3505987.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B3505999.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3506004.png)

![4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(1-piperidinyl)ethyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B3506013.png)


![4,5-dimethoxy-2-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3506037.png)
![methyl 4-[({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3506065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3506071.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)